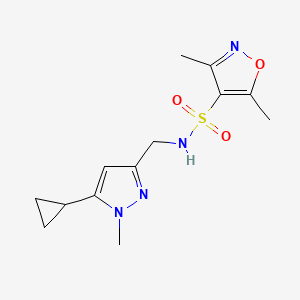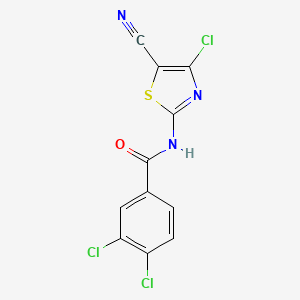![molecular formula C13H8BrFN2OS2 B2670186 (E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851079-93-1](/img/structure/B2670186.png)
(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds, benzothiazole sulfonamides, has been reported . The approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Molecular Structure Analysis
Benzothiazole compounds are generally planar . This planarity is due to the conjugation between the benzene and thiazole rings .Chemical Reactions Analysis
Benzothiazole compounds can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method .Applications De Recherche Scientifique
Photodynamic Therapy Applications
One study details the synthesis and characterization of new zinc phthalocyanine compounds substituted with Schiff base derivatives, exhibiting significant photophysical and photochemical properties useful for photodynamic therapy (PDT). These compounds demonstrate high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for effective Type II photodynamic therapy mechanisms. This application is particularly relevant for cancer treatment, where such compounds could serve as potent Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Research into the synthesis of linezolid-like molecules has shown that compounds containing the thiophene moiety exhibit good antitubercular activities. This suggests their potential as effective antimicrobial agents against various bacterial strains, indicating a broad spectrum of applicability in combating infectious diseases (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Fluorescent Dyes and Photophysical Research
Another study utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in synthesizing a variety of fluorescent dyes. These dyes display fluorescence across a broad spectrum and exhibit properties such as dual fluorescence and intramolecular charge transfer excited states. Such compounds are valuable for applications requiring fluorescent labeling, optical sensors, and in studying photophysical processes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Synthesis of Antimicrobial Analogs
Research into the synthesis of fluorobenzamides containing thiazole and thiazolidine has led to the development of promising antimicrobial analogs. These studies have identified compounds with significant antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom in these compounds has been highlighted as essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Antimalarial Agents
Additionally, bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo. These compounds specifically impair the development of metabolically active trophozoite stages in the intraerythrocytic cycle, offering a promising avenue for antimalarial drug development (Banerjee, Kapoor, Surolia, & Surolia, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2OS2/c1-17-11-7(15)3-2-4-8(11)20-13(17)16-12(18)9-5-6-10(14)19-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVGHJFGOJMXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


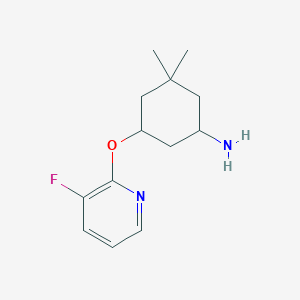

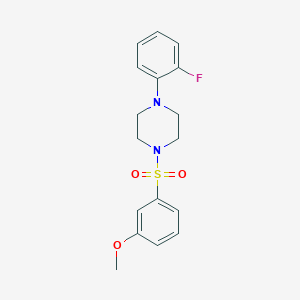
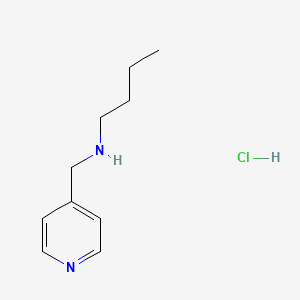
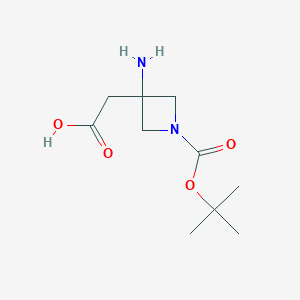

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)
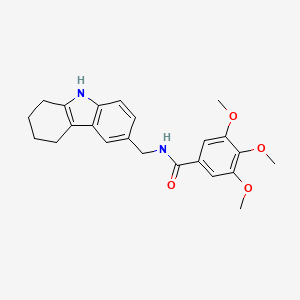
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2670119.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2670121.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)
